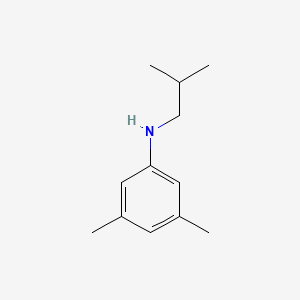

N-Isobutyl-3,5-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIZODEBGAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268301 | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021076-38-9 | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021076-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-N-(2-methylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of N Alkylarylamines in Modern Organic Synthesis

N-Alkylarylamines are a cornerstone class of compounds in organic chemistry, serving as crucial intermediates and building blocks for a vast array of functional molecules. Their structural motif is prevalent in many pharmaceuticals, agrochemicals, and advanced materials such as dyes and polymers. wikipedia.org The utility of N-alkylarylamines stems from the reactivity of the nitrogen atom and the aromatic ring, which can be tailored through the choice of alkyl and aryl substituents.

Modern synthetic methodologies have increasingly focused on efficient and sustainable routes to N-alkylarylamines. Traditional methods often involve multi-step processes that generate significant waste. In contrast, contemporary strategies like catalytic hydroaminoalkylation and "borrowing hydrogen" catalysis offer more atom-economical pathways. acs.org The borrowing hydrogen concept, for instance, involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine, followed by the reduction of the resulting imine by the initially "borrowed" hydrogen. This process is highly efficient and selective for mono-N-alkylation.

Furthermore, transition-metal catalysis, particularly palladium-catalyzed C–N cross-coupling reactions like the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. acs.orgacs.org The development of sophisticated ligands has been central to this progress, enabling the coupling of a wide range of aryl halides with amines under mild conditions. These advancements allow chemists to construct complex molecular architectures with high precision, making N-alkylarylamines more accessible for diverse applications.

Academic Context and Research Landscape of N Isobutyl 3,5 Dimethylaniline

Direct academic research focusing exclusively on N-Isobutyl-3,5-dimethylaniline is limited. However, its chemical structure places it within the broader and highly active research field of sterically hindered anilines and their applications. The parent compound, 3,5-dimethylaniline (B87155), is a well-established reagent used in the manufacture of dyes and chiral materials for chromatography. sigmaaldrich.comchemicalbook.com It also serves as a precursor in the synthesis of more complex molecules with potential applications in materials science and coordination chemistry. ontosight.aibloomtechz.com

Research into related N-alkylated derivatives, such as N-tert-butyl-3,5-dimethylaniline, often centers on their use in preparing sterically demanding ligands for catalysis. sigmaaldrich.com The steric and electronic properties of the N-alkyl group are critical for tuning the performance of a catalyst. The isobutyl group of this compound offers a distinct steric profile compared to the more common N-methyl, N-ethyl, or N-tert-butyl groups. This difference could be exploited in areas such as:

Ligand Design: The isobutyl group provides moderate steric bulk, which could be optimal for certain catalytic transformations where finer control over the metal center's coordination sphere is required.

Materials Science: Derivatives of dimethylaniline have been investigated for their potential in developing organic dyes and pigments. bloomtechz.com The specific substitution pattern of this compound could influence the photophysical properties of such materials.

Medicinal Chemistry: Sterically hindered amines are often incorporated into drug candidates to enhance properties like metabolic stability. enamine.net

Computational studies on related structures provide a framework for predicting the potential of this compound. For example, density functional theory (DFT) has been used to model the properties of hindered amines to predict their reactivity and suitability for specific catalytic applications. unimib.it Similar theoretical investigations could elucidate the unique electronic and steric contributions of the isobutyl group in this compound, guiding future experimental work.

Historical Development and Evolution of Sterically Hindered Aniline Derivatives in Chemical Science

Direct N-Alkylation Approaches

Direct N-alkylation represents the most straightforward pathway to secondary and tertiary anilines. This approach involves the reaction of a primary or secondary aniline with an alkylating agent.

Alkylation of 3,5-Dimethylaniline (B87155) with Isobutyl Halides and Related Reagents

The direct N-alkylation of 3,5-dimethylaniline with isobutyl halides, such as isobutyl bromide, is a common method for the synthesis of N-Isobutyl-3,5-dimethylaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic substitution.

Recent studies have highlighted the use of cesium carbonate (Cs2CO3) in anhydrous N,N-dimethylformamide (DMF) as a highly efficient and chemoselective system for the mono-N-alkylation of anilines. researchgate.net This method effectively suppresses the undesired dialkylation, which can be a significant side reaction due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. researchgate.netrsc.org The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields of the desired N-monoalkylated product. rsc.orgresearchgate.net For instance, the use of ionic liquids as solvents has also been explored to promote selective N-alkylation of anilines. rsc.org

Table 1: N-Alkylation of 3,5-Dimethylaniline

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromobutane | Cs2CO3 | DMF | 90 | 85 | researchgate.net |

| Propyl Halides | K2CO3 | DMF | 60-80 | - |

Note: The yield for the reaction with propyl halides was not specified in the available literature.

Application of Pyrylium (B1242799) Cation Methodologies for Sterically Hindered N-Alkyl Anilines (e.g., N-tert-Butyl-3,5-dimethylaniline Precedent)

For the synthesis of sterically hindered N-alkyl anilines, such as N-tert-Butyl-3,5-dimethylaniline, direct alkylation methods can be challenging. An alternative and effective approach involves the use of pyrylium salts. researchgate.net Pyrylium cations react readily with primary amines to form N-substituted pyridinium (B92312) salts. wikipedia.orgscribd.com

A notable example is the preparation of N-tert-butyl-3,5-dimethylaniline, which can be synthesized through the reaction of tert-butylamine (B42293) with a 2,4,6-trimethylpyrylium salt. researchgate.net This method is advantageous due to the use of inexpensive starting materials and often proceeds in high yield. researchgate.net The reaction involves the nucleophilic attack of the amine on the pyrylium ring, leading to a ring-opening and subsequent recyclization to form the corresponding N-alkyl aniline derivative. This methodology has been instrumental in the synthesis of various sterically encumbered amines. researchgate.net

Multi-Step Synthetic Strategies from Aromatic Precursors

In cases where direct alkylation is not feasible or efficient, multi-step synthetic sequences starting from readily available aromatic precursors are employed.

Reduction of Nitroarene Precursors to 3,5-Dimethylaniline (e.g., using Nanocatalysts)

A common route to 3,5-dimethylaniline involves the reduction of a corresponding nitroarene precursor, such as 3,5-dinitrotoluene. smolecule.com The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. unimi.it

Recent advancements in catalysis have introduced the use of nanocatalysts for this reduction, offering high efficiency and selectivity. For example, palladium nanocatalysts supported on materials like Fe3O4-coated eggshells have been shown to effectively catalyze the reduction of nitro compounds using sodium borohydride (B1222165) in water at room temperature. aksaray.edu.tr These nanocatalysts can be used in low doses and allow for rapid reactions. aksaray.edu.tr Another approach involves the catalytic hydrogenation of nitroarenes using hydrogen gas in the presence of a catalyst, though this often requires higher pressures and temperatures. researchgate.net The development of efficient and recyclable catalysts is a key focus in making these processes more sustainable. aksaray.edu.trresearchgate.net

Table 2: Reduction of Nitroarenes to Anilines

| Nitro Compound | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene (B124822) | MMTFe3O4Cu MNPs | NaBH4 | Water | 60 | 96 | chemicalbook.com |

| Nitro compounds | Pd-Fe3O4-ES | NaBH4 | Water | Room Temp | - | aksaray.edu.tr |

Note: The specific yield for the reduction of various nitro compounds using Pd-Fe3O4-ES was not provided, but the study indicated efficient conversion.

Catalytic Dehydrogenation of Cyclic Oxime Intermediates (e.g., 3,5-Dimethyl-cyclohexenone Oxime)

An alternative synthetic pathway to 3,5-dimethylaniline involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime. google.comgoogle.com This process typically involves passing the oxime in the gaseous phase over a catalyst containing a noble metal from Group 8 of the Periodic Table, such as palladium or platinum, at elevated temperatures (200°C to 500°C). google.comgoogle.com This method provides an isomer-free product from non-aromatic precursors. google.com

While early attempts to convert 3,5-dimethyl-cyclohexenone oxime to 3,5-dimethylaniline using palladium on carbon in a solvent were unsuccessful, the gas-phase catalytic dehydrogenation has proven to be a viable route. google.com More recent research has also explored palladium-catalyzed Semmler–Wolff reactions for the conversion of cyclohexenone oximes to primary anilines under homogeneous conditions. acs.org

Green Chemistry Principles in N-Alkylation Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for N-alkylation. Key goals include the use of more environmentally benign solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. rsc.orgcsic.es

The N-alkylation of amines using alcohols as alkylating agents is a prime example of a green synthetic approach, as the only byproduct is water. rsc.orgchemrxiv.org This "hydrogen borrowing" strategy, often catalyzed by transition metals like nickel, offers a sustainable alternative to traditional methods that use alkyl halides and generate stoichiometric amounts of salt waste. rsc.orgscispace.com The development of metal-free catalytic systems, such as the use of deep eutectic solvents (DESs), further enhances the green credentials of these reactions by enabling milder reaction conditions, sometimes even at room temperature. rsc.orgcsic.eschemrxiv.org The use of ionic liquids as recyclable reaction media also aligns with green chemistry principles by minimizing the use of volatile organic solvents. rsc.org

Utilizing Environmentally Benign Methylating Agents (e.g., Dimethyl Carbonate in Related Reactions)

The synthesis of analogous N-methylated arylamines has been significantly improved by the adoption of environmentally benign methylating agents, with dimethyl carbonate (DDC) being a prime example. iupac.org Traditionally, methylation processes relied on highly toxic and corrosive substances like methyl halides or dimethyl sulfate. iupac.orgrsc.org DMC presents a safe and non-toxic alternative, which has garnered significant attention for its versatile reactivity and low environmental impact. rsc.orgresearchgate.net

The N-methylation of anilines using DMC is a highly chemoselective process. researchgate.net Research has demonstrated that in the presence of specific catalysts, such as ZrOCl₂·8H₂O or NaY faujasite zeolites, DMC can selectively methylate the nitrogen atom in functionalized anilines without reacting with other sensitive groups like hydroxyls (–OH) or carboxylic acids (–CO₂H). core.ac.uk This method is effective for producing N-methylanilines with high selectivity, often exceeding 90-97%. core.ac.uk The reaction typically proceeds at temperatures between 90°C and 150°C, and the use of zeolite catalysts can activate the DMC to react at lower temperatures than usually required. rsc.orgcore.ac.uk This approach not only avoids hazardous reagents but also constitutes a waste-free process, aligning with the principles of green chemistry. rsc.org

Table 1: Research Findings on N-Methylation of Anilines using Dimethyl Carbonate (DMC)

| Substrate | Catalyst | Temperature (°C) | Selectivity for Mono-N-Methylation (%) | Reference |

|---|---|---|---|---|

| Functionalized Anilines (e.g., Aminophenols) | NaY faujasite | 90 | Up to 99% | core.ac.uk |

| Deactivated Anilines (e.g., p-nitroaniline) | Y- and X-type zeolites | 120–150 | 92–98% | rsc.org |

| Aniline | Onium salts | Optimized | N/A (Yield for N,N-dimethylaniline was 99.8%) | researchgate.net |

| Functionalized Anilines | ZrOCl₂·8H₂O | 90 | High (Major product was N-methylaniline) | researchgate.net |

One-Pot Reaction Sequences for N-Alkylarylamines (e.g., from Nitrobenzene and Methanol)

One-pot syntheses, which combine multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.orgresearchgate.net A notable example relevant to the synthesis of N-alkylarylamines is the direct conversion of nitroaromatics to N-alkylanilines. researchgate.net

A well-documented one-pot process is the synthesis of N,N-dimethylaniline directly from nitrobenzene and methanol. rsc.org In this reaction, a catalyst such as pretreated Raney-Ni® facilitates three sequential transformations in the same vessel: the production of hydrogen from methanol, the in-situ hydrogenation of the nitrobenzene to aniline, and the subsequent N-methylation of the newly formed aniline. researchgate.netrsc.org Methanol serves multiple roles simultaneously: it is the hydrogen source for the reduction, the alkylating agent for the amination, and the reaction solvent. researchgate.netrsc.org This method has achieved high yields of N,N-dimethylaniline, up to 98%, at temperatures around 170°C (443 K). rsc.org

This strategy is not limited to methanol. Similar one-pot syntheses have been developed using other alcohols to produce different N-alkyl arylamines. For instance, N-ethylaniline can be synthesized from nitrobenzene and ethanol (B145695) under similar conditions, demonstrating the versatility of this approach. sciengine.com The key innovation is the coupling of in-situ hydrogen generation from alcohol reforming with the hydrogenation of the nitro group and the final N-alkylation of the aromatic amine. researchgate.netsciengine.com

Table 2: Research Findings on One-Pot Synthesis of N-Alkylarylamines

| Starting Nitroaromatic | Alcohol | Catalyst | Temperature (°C) | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Nitrobenzene | Methanol | Raney-Ni® | 170 | N,N-Dimethylaniline | 98% yield | rsc.org |

| Nitrobenzene | Ethanol | Raney-Ni | 140 | N-Ethylaniline | 85.9% selectivity | sciengine.com |

| Nitroaromatics | Various (Ketones/Aldehydes) | 10% Pd/C, B₁₀H₁₄ | 40 | N-Alkylaminobenzenes | High yields | organic-chemistry.org |

| Nitroarenes | Methanol | Mn–PN₃P pincer pre-catalyst | N/A | N-Methylamines | Good functional group tolerance | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the aromatic ring, the methyl groups attached to the ring, the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the isobutyl group, and the methyl protons of the isobutyl group. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (singlets, doublets, triplets, etc.) would reveal the connectivity between adjacent protons.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons on the ring, and the carbons of the isobutyl substituent.

Despite a comprehensive search, specific, experimentally verified ¹H and ¹³C NMR data tables for this compound could not be located in the reviewed literature.

Table 1: Predicted ¹H NMR Data for this compound (Conceptual) (Note: This table is a conceptual representation. Experimental data is not currently available.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | δ ~6.5-7.0 | s | 2H |

| Aromatic CH | δ ~6.4-6.6 | s | 1H |

| NH | Variable | br s | 1H |

| Isobutyl CH₂ | Variable | d | 2H |

| Isobutyl CH | Variable | m | 1H |

| Aromatic CH₃ | δ ~2.2-2.3 | s | 6H |

Table 2: Predicted ¹³C NMR Data for this compound (Conceptual) (Note: This table is a conceptual representation. Experimental data is not currently available.)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | Variable |

| Aromatic C-CH₃ | Variable |

| Aromatic CH | Variable |

| Aromatic CH₃ | Variable |

| Isobutyl CH₂ | Variable |

| Isobutyl CH | Variable |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. This technique is highly effective for identifying the functional groups present in a sample.

An IR spectrum of this compound would be expected to display characteristic absorption bands indicating the presence of a secondary amine (N-H stretch), aromatic C-H bonds, aliphatic C-H bonds, and C-N bonds, as well as aromatic C=C ring stretches. The precise frequencies of these vibrations can provide insight into the molecular structure and bonding. For secondary amines, the N-H stretching vibration typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

A detailed search for an experimental IR spectrum with assigned vibrational frequencies for this compound did not yield specific results.

Table 3: Expected IR Absorption Bands for this compound (Conceptual) (Note: This table is a conceptual representation. Experimental data is not currently available.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

X-ray Diffraction Studies of this compound Complexes (e.g., Molybdenum Trisamidomolybdenum Complexes)

In the context of this compound, this compound could act as a ligand, donating its lone pair of electrons on the nitrogen atom to a metal center like molybdenum. Research on related sterically hindered anilide ligands, such as N-tert-butyl-3,5-dimethylaniline, shows their ability to form stable tris(amido)molybdenum complexes. acs.org Similar reactivity could be anticipated for the N-isobutyl derivative. An X-ray diffraction study of a hypothetical molybdenum complex with N-isobutyl-3,5-dimethylanilido ligands would elucidate the Mo-N bond distance, the geometry at both the molybdenum and nitrogen atoms, and the spatial arrangement of the bulky ligands.

However, a search of the crystallographic literature, including studies on molybdenum complexes, did not reveal any published crystal structures for complexes containing the N-Isobutyl-3,5-dimethylanilido ligand. Therefore, no experimental data on bond lengths, angles, or crystal systems can be presented.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Molybdenum |

Reactivity and Derivatization Chemistry of N Isobutyl 3,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Moiety

The aromatic ring of N-Isobutyl-3,5-dimethylaniline is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating N-isobutylamino and two methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. The two methyl groups at the 3 and 5 positions, however, sterically hinder the adjacent ortho positions (2 and 6), making the para position (4) the most likely site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO2) onto the aromatic ring, a reaction that is fundamental in the synthesis of various industrial chemicals, including explosives like tetryl, which is produced from the nitration of N,N-dimethylaniline. wikipedia.orgchemicalbook.com The increased electron density on the aromatic ring of this compound, due to the N,N-disubstituted amino group, facilitates these substitution reactions. fiveable.me

Oxidation Reactions of the Tertiary Amine Functionality

The tertiary amine functionality of this compound is susceptible to oxidation. Oxidation of tertiary amines can lead to the formation of tertiary amine N-oxides, particularly when using reagents like hydrogen peroxide. libretexts.orgnih.gov This transformation can alter the chemical properties of the molecule, for example, by changing its interaction with proteins. nih.gov

Electrochemical oxidation of tertiary amines typically results in the formation of a secondary amine and an aldehyde. mdpi.com The general mechanism involves the removal of an electron from the nitrogen atom, followed by deprotonation and hydrolysis. The potential required for this oxidation is generally lower for tertiary amines compared to primary or secondary amines. mdpi.com In some cases, oxidation of aniline (B41778) derivatives can lead to the formation of colored compounds like azobenzene (B91143) or polymerization to form materials like aniline black. libretexts.orgaip.org The specific products of oxidation are highly dependent on the oxidant used and the reaction conditions. For example, oxidation with potassium permanganate (B83412) can convert aniline to nitrobenzene (B124822), while sodium dichromate in sulfuric acid can produce para-benzoquinone. libretexts.org

Synthesis of Azo Compounds and Related Chromophores from 3,5-Dimethylaniline (B87155) Precursors

Azo dyes, characterized by the -N=N- functional group, are a significant class of chromophores with widespread industrial applications. nih.gov Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. nih.govunb.ca

While this compound itself is a tertiary amine and cannot be directly diazotized, its precursor, 3,5-dimethylaniline, is a primary amine and serves as a key starting material for azo dye synthesis. nih.gov The diazotization of 3,5-dimethylaniline involves its reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca This diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542) or another aromatic amine, to form the final azo dye. ajchem-a.comresearchgate.net The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component. For example, complexes of an azo dye derived from 4-nitroaniline (B120555) and 3,5-dimethylphenol (B42653) with Co(II) and Ni(II) have been synthesized and characterized. uobaghdad.edu.iq

Coordination Chemistry with Transition Metals: Ligand Design and Complex Formation

The nitrogen atom of the tertiary amine in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metal ions to form metal complexes. The steric and electronic properties of the ligand play a crucial role in determining the structure, stability, and reactivity of these complexes.

Steric and Electronic Influences on Metal-Ligand Interactions

The coordination of this compound to a metal center is influenced by both steric and electronic factors. nih.govnih.govuu.nl

Electronic Effects: The N-isobutyl and dimethyl substituents are electron-donating, which increases the electron density on the nitrogen atom and enhances its ability to donate its lone pair to a metal center. fiveable.me The electronic properties of the ligand can be fine-tuned by altering the substituents on the aromatic ring, which in turn affects the strength of the metal-ligand bond and the photophysical properties of the complex. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., Molybdenum, Chromium, Nickel)

N-alkyl-3,5-dimethylaniline and its derivatives can form stable complexes with a variety of transition metals, including molybdenum, chromium, and nickel.

Molybdenum Complexes: Molybdenum complexes with various ligands, including amides and silanolates, have been synthesized and characterized. mit.edunih.gov These complexes can exhibit diverse reactivity, including the formation of alkylidene and alkylidyne species. mit.edu The coordination of N-heterocyclic phosphine (B1218219) pincer ligands to molybdenum has also been explored, highlighting the potential for redox non-innocent ligand behavior. osu.edu

Chromium Complexes: A range of chromium(III) complexes with different ligands have been synthesized, often exhibiting octahedral geometry. jocpr.comnih.gov The synthesis of half-sandwich secondary amine-coordinated dichlorochromium (B157679) complexes has been reported, and their catalytic activity in ethylene (B1197577) polymerization has been investigated. ul.ie The ligand framework can significantly influence the properties of these complexes. nih.govpurdue.eduresearchgate.net

Nickel Complexes: Nickel(II) complexes with N,N-ligands have been synthesized and shown to be active in ethylene dimerization. researchgate.net The coordination environment around the nickel center, influenced by the ligand structure, plays a key role in the catalytic performance. mdpi.comnih.govfigshare.comresearchgate.net Nickel complexes with amino-acid-derived ligands have also been studied for their ability to capture carbon dioxide. nih.gov

The characterization of these metal complexes typically involves a combination of analytical techniques, including elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography. chemijournal.comccsenet.org

Exploration of Redox Non-Innocent Ligand Behavior in Derived Complexes

A "redox non-innocent" ligand is one where the oxidation state is not clearly defined, and the ligand itself can participate in redox reactions. wikipedia.orgnih.gov This behavior is often observed in ligands with extended π-systems or those that can exist in multiple stable oxidation states. wikipedia.org

While this compound itself is not a classic example of a redox non-innocent ligand, derivatives can be designed to exhibit this property. For instance, ligands derived from o-aminophenols can act as redox-active ligands, where both the metal and the ligand can participate in electron transfer processes. rsc.org This property is crucial in catalysis, as the ligand can act as an electron reservoir, facilitating multi-electron transformations that might otherwise be difficult to achieve with a single metal center. nih.govrsc.orgresearchgate.net The electronic structure of such complexes can be complex, and a combination of spectroscopic and computational methods is often required to fully understand the distribution of electrons between the metal and the ligand. ox.ac.uk

Applications of N Isobutyl 3,5 Dimethylaniline in Advanced Materials and Catalysis

Catalytic Applications

The distinct electronic and steric characteristics of N-Isobutyl-3,5-dimethylaniline make it a valuable molecule in the design and application of various catalytic systems. Its role spans from nitrogen fixation and ammonia (B1221849) synthesis to homogeneous and heterogeneous catalysis, as well as ligand design for cross-coupling reactions and polymerization processes.

The synthesis of ammonia from dinitrogen is a critical industrial process that heavily relies on efficient catalysts. Research into molecular catalysts for nitrogen fixation has often focused on molybdenum complexes, where the ligand environment plays a crucial role in the activation of the highly stable N≡N bond. Molybdenum-amido complexes, derived from the deprotonation of anilines, are key intermediates in these catalytic cycles.

The steric bulk provided by ligands is essential for protecting the molybdenum center and facilitating the binding and reduction of dinitrogen. nih.gov While direct studies on molybdenum complexes of this compound are not extensively documented, the principles of ligand design in this field suggest its potential utility. The isobutyl and 3,5-dimethylphenyl moieties would create a sterically demanding environment around the metal center, which is a key feature of successful nitrogen-fixing catalysts. nih.gov This steric hindrance can prevent catalyst deactivation pathways, such as dimerization, and promote the formation of the desired dinitrogen adduct.

The electronic properties of the this compound ligand would also influence the catalytic activity. The electron-donating nature of the alkyl and aryl groups would increase the electron density at the molybdenum center, which is crucial for the back-bonding to the π* orbitals of dinitrogen, thereby weakening the N≡N bond and facilitating its cleavage.

| Catalyst System Component | Potential Role of this compound Moiety |

| Molybdenum Center | The aniline (B41778) derivative would form a molybdenum-amido complex upon deprotonation. |

| Steric Shielding | The bulky isobutyl and dimethylphenyl groups would provide significant steric protection to the metal center. |

| Electronic Effects | The electron-donating alkyl and aryl groups would modulate the electronic properties of the molybdenum center. |

N-substituted anilines can play a significant role in homogeneous oxidation catalysis, either as ligands for metal catalysts or as organocatalysts themselves. In the context of metal-catalyzed oxidations, this compound can act as a ligand that modulates the reactivity of the metal center. The steric bulk of the ligand can influence the selectivity of the oxidation reaction by controlling the access of the substrate to the catalytic site.

Furthermore, the aniline nitrogen itself can be a site of oxidation, leading to the formation of species like aminyl radicals or nitroxides, which can then participate in catalytic cycles. For instance, the oxidation of N,N-dimethylanilines has been studied with various catalysts, where the N-alkyl groups are susceptible to oxidative N-dealkylation. mdpi.com A similar reactivity could be expected for this compound, which could be leveraged in designing catalytic cycles for substrate oxidation.

| Reaction Type | Potential Role of this compound |

| Substrate Oxidation | Can act as a ligand to control the selectivity of metal-catalyzed oxidation reactions. |

| Oxidative N-dealkylation | The isobutyl group could be a target for oxidative cleavage, generating reactive intermediates for further catalysis. |

In heterogeneous catalysis, the interaction of molecules with surfaces is paramount. N-substituted anilines have been implicated in electron-transfer processes at metal surfaces. One notable example is the use of N,N-dimethylaniline as a catalyst for reductive lithiation. This process involves the transfer of electrons from a lithium metal surface to a substrate, facilitated by an aromatic electron carrier.

While direct studies with this compound are limited, its structural similarity to other N-alkylanilines suggests it could participate in similar electron-transfer processes. The aniline derivative could adsorb onto the metal surface, and its aromatic ring could accept an electron to form a radical anion, which then transfers the electron to the substrate. The steric hindrance provided by the isobutyl and dimethyl groups could influence the orientation of the molecule on the surface, potentially affecting the efficiency and selectivity of the electron-transfer process.

| Process | Potential Role of this compound |

| Reductive Lithiation | Could act as an electron carrier, facilitating electron transfer from a lithium surface to a substrate. |

| Surface Adsorption | The bulky substituents may influence the molecule's orientation and interaction with the catalyst surface. |

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The design of ligands is critical for the success of these reactions, as they influence the stability, activity, and selectivity of the nickel catalyst. Sterically hindered ligands are often employed to promote reductive elimination and prevent catalyst deactivation. rsc.org

This compound, being a sterically bulky secondary amine, can serve as a precursor for the synthesis of novel ligands for nickel-catalyzed cross-coupling reactions. For example, it can be used to synthesize N-heterocyclic carbene (NHC) or phosphine-amine ligands where the bulky N-aryl group can tune the steric and electronic properties of the ligand. The presence of the isobutyl and dimethyl groups would create a sterically demanding pocket around the nickel center, which could be beneficial for reactions involving challenging substrates. acs.orgnih.gov

| Ligand Type | Potential Application in Ni-Catalyzed Cross-Coupling |

| Phosphine-Amine Ligands | The amine moiety can coordinate to the metal center, and the bulky substituents can influence the catalytic activity. |

| N-Heterocyclic Carbene (NHC) Precursors | Can be used to synthesize NHC ligands with tailored steric and electronic properties for enhanced catalytic performance. |

Tertiary amines are widely used as catalysts in polymerization reactions, particularly in the synthesis of polyurethanes. They catalyze the reaction between isocyanates and polyols. While this compound is a secondary amine, its derivatives, particularly its N-alkylated tertiary amine counterparts, could function as catalysts.

The catalytic activity of amines in polyurethane synthesis is influenced by their basicity and steric accessibility. The isobutyl and dimethyl groups in this compound would affect these properties. The steric hindrance might reduce the catalytic activity compared to less hindered amines, but it could also impart selectivity in certain polymerization reactions. Furthermore, related N,N-dimethylaniline derivatives are known to act as accelerators in the curing of resins, suggesting a potential role for this compound derivatives in similar applications. innospk.com

| Polymerization Type | Potential Catalytic Role of this compound Derivatives |

| Polyurethane Synthesis | Tertiary amine derivatives could catalyze the isocyanate-polyol reaction. |

| Resin Curing | Could act as an accelerator in the curing of polyester (B1180765) or epoxy resins. |

Polymer Science and Engineering

The unique structure of this compound also makes it a candidate for incorporation into polymer structures to impart specific properties. Its applications in polymer science can range from its use as a monomer modification agent to its role in initiating or controlling polymerization processes.

N-alkylanilines can be used to synthesize functional polymers. For instance, polymers with N,N-dimethylaniline end-groups have been used in photoinduced block copolymerization. researchgate.net In these systems, the aniline moiety can act as a photoinitiator or a site for further chemical modification. Similarly, this compound could be incorporated as an end-group or a side-chain in a polymer. The bulky and relatively non-polar isobutyl and dimethylphenyl groups would influence the solubility, thermal stability, and mechanical properties of the resulting polymer.

For example, incorporating this compound into a polymer backbone could increase its hydrophobicity and improve its solubility in non-polar organic solvents. The rigid aromatic ring could also enhance the thermal stability of the polymer. Furthermore, the nitrogen atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups.

| Polymer Property | Effect of Incorporating this compound |

| Solubility | Increases solubility in non-polar organic solvents. |

| Thermal Stability | The aromatic ring can enhance the thermal stability of the polymer. |

| Functionality | The nitrogen atom allows for post-polymerization modification. |

Photoinitiated Polymerization Systems: Charge-Transfer Mechanisms and Radical Generation (e.g., with Analogues)

Tertiary aromatic amines, structural analogues of this compound, are crucial components in Type II photoinitiating systems. researchgate.net These systems require a combination of a photosensitizer (e.g., camphorquinone, benzophenone, thioxanthone) and a co-initiator, which is often a tertiary amine. researchgate.netresearchgate.net The process is initiated when the photosensitizer absorbs light (UV or visible) and is promoted to an excited triplet state. nih.gov

In this excited state, the photosensitizer can interact with the tertiary amine. The mechanism involves an electron transfer from the lone pair of the amine's nitrogen atom to the excited photosensitizer, forming a charge-transfer complex, also known as an exciplex. nih.gov This is followed by a proton transfer from a carbon atom adjacent to the nitrogen (the α-carbon), resulting in the formation of a highly reactive α-amino radical. nih.gov This α-amino radical is the key species that initiates the free-radical polymerization of monomers, such as acrylates and methacrylates. researchgate.netmdpi.com

The efficiency of radical generation depends on the structure of the amine. Electron-donating groups on the aromatic ring can enhance the rate of electron transfer, making the amine a more effective co-initiator. This charge-transfer and radical generation mechanism is fundamental to numerous applications, including dental resins and UV-curable coatings. researchgate.net

Investigation as an Initiator or Co-Initiator in Free Radical Polymerization

N,N-dialkylanilines are widely used as powerful co-initiators or accelerators in redox initiation systems for free radical polymerization, particularly at ambient or low temperatures. core.ac.ukresearchgate.net The most common redox pair consists of a tertiary aromatic amine and an organic peroxide, typically benzoyl peroxide (BPO). mdpi.comresearchgate.net This BPO/amine system is extensively employed in the curing of acrylic resins for dental materials and bone cements. mdpi.comresearchgate.net

The initiation mechanism involves a redox reaction between the amine and the peroxide. nih.gov The nitrogen atom of the amine donates an electron to the peroxide, which facilitates the cleavage of the weak oxygen-oxygen bond in the BPO molecule. researchgate.netnih.gov This reaction generates a benzoyloxy radical and an anilinium radical cation. core.ac.uk The benzoyloxy radical can then initiate the polymerization of vinyl monomers. core.ac.uk This process allows for rapid polymerization at temperatures much lower than those required for the thermal decomposition of BPO alone. researchgate.net

The rate of polymerization is significantly influenced by the concentration of both the amine and the peroxide. mdpi.com Studies on various N,N-dimethylaniline derivatives have shown that electron-donating substituents on the aromatic ring accelerate the reaction, whereas electron-withdrawing groups decrease its efficiency. acs.org While the primary role is that of a co-initiator, an excessive concentration of the amine can sometimes lead to a decrease in the reaction rate. core.ac.uk

Table 1: Components of a Typical Redox Initiation System

| Component | Example | Function |

|---|---|---|

| Monomer | Methyl Methacrylate (B99206) (MMA) | Building block of the polymer |

| Initiator (Oxidant) | Benzoyl Peroxide (BPO) | Provides the initial radical source upon decomposition |

| Co-initiator (Reductant) | N,N-dimethylaniline (DMA) | Accelerates the decomposition of the initiator at low temperatures |

Role as an Inhibitor in Free Radical Polymerization Kinetics (e.g., for Methyl Methacrylate)

While tertiary aromatic amines are primarily known as accelerators, they can also exhibit inhibitory or retarding effects on free radical polymerization, such as that of methyl methacrylate (MMA). mdpi.comacs.org This dual functionality is a subject of kinetic studies. The inhibitory effect often becomes apparent at higher concentrations of the amine. core.ac.uk

The mechanism of inhibition can involve several pathways. One possibility is the reaction of propagating radicals with the amine, leading to the formation of less reactive species that slow down or terminate the polymer chain growth. The anilinium radical cation formed during the redox initiation process can also be stable and may not efficiently initiate new polymer chains, or it could participate in side reactions that consume radicals. core.ac.uk

Kinetic studies on the polymerization of MMA in the presence of synergistic inhibitor mixtures, such as ortho-benzoquinones and tertiary amines like N,N-dimethylaniline, have been performed. mdpi.com These investigations help in understanding the complex interplay between initiation, propagation, and termination/inhibition steps, which is crucial for controlling polymerization reactions and ensuring the stability of monomers during storage. mdpi.commakevale.com The use of specific chemicals to prevent premature polymerization is standard practice, and understanding how additives like aromatic amines interact with these systems is vital for industrial processes. nih.govacs.org

Influence on Polymer Emulsion Preparation and Morphological Control

In emulsion polymerization, which is a common industrial process for producing polymer latexes, tertiary amines can play multiple roles. They can be part of a redox-initiating system to trigger polymerization in the aqueous phase. researchgate.net For instance, water-soluble tertiary amines have been used with copper(II) or iron(III) complexes to initiate the radical emulsion polymerization of methyl methacrylate. researchgate.net

Applications in Chromatographic Separations: Chiral Packing Materials from Related Compounds

While this compound itself is not a primary component, related aniline structures are fundamental to the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most powerful and versatile for enantioselective separations. nih.govnih.gov

The preparation of these CSPs often involves derivatizing the hydroxyl groups of the polysaccharide with carbamates of substituted aromatic compounds. nih.gov For example, derivatives like 3,5-dimethylphenyl isocyanate are reacted with cellulose to form cellulose tris(3,5-dimethylphenylcarbamate), a widely used chiral selector. nih.gov The resulting phenylcarbamate moieties provide the necessary chiral recognition sites through a combination of hydrogen bonding, π-π stacking, and steric interactions with the analyte molecules. The specific substitution pattern on the aniline-derived part of the carbamate (B1207046) is critical for the enantioselectivity of the stationary phase. nih.gov This principle highlights the importance of substituted aniline chemistry in the field of analytical separations.

Precursor for Dyes and Pigments (e.g., Azo Dye Synthesis)

N,N-dialkylanilines, including this compound, are important intermediates in the synthesis of azo dyes. nih.gov Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–). researchgate.netekb.eg Their synthesis is typically achieved through a two-step process: diazotization and coupling. nih.govunb.ca

In the first step, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) at low temperatures to form a diazonium salt. ekb.eg In the second step, this highly reactive diazonium salt is reacted with a coupling component. nih.gov N,N-dialkylanilines are excellent coupling components because the dialkylamino group is a strong activating group, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution by the diazonium ion. researchgate.netresearchgate.net The coupling reaction typically occurs at the para position to the amino group, yielding a brightly colored azo compound. nih.gov The specific substituents on both the diazonium salt and the aniline coupler, such as the isobutyl and dimethyl groups on this compound, allow for the fine-tuning of the resulting dye's color, solubility, and fastness properties. google.com

Table 2: Summary of Applications and Roles

| Application Area | Specific Role of Aniline Derivative | Key Chemical Process |

|---|---|---|

| Photoinitiated Polymerization | Co-initiator (electron donor) | Charge-transfer and H-abstraction to form initiating radicals |

| Free Radical Polymerization | Co-initiator/Accelerator | Redox reaction with peroxide to generate radicals at low temp |

| Polymerization Kinetics | Inhibitor/Retarder | Radical trapping or formation of non-reactive species |

| Polymer Emulsion Preparation | Redox co-initiator, Emulsifier | Aqueous phase radical generation, Particle stabilization |

| Chromatography | Precursor for chiral selectors | Formation of carbamate derivatives on polysaccharide backbones |

| Dyes and Pigments | Coupling component | Electrophilic aromatic substitution with diazonium salts |

Theoretical and Computational Investigations of N Isobutyl 3,5 Dimethylaniline and Its Functionalized Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For N-Isobutyl-3,5-dimethylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino group and the methyl groups. The LUMO is anticipated to be distributed over the aromatic ring. The introduction of the electron-donating isobutyl group on the nitrogen atom would raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the parent 3,5-dimethylaniline (B87155). This reduction in the energy gap implies that this compound would be more reactive and a better electron donor.

Table 1: Predicted Frontier Molecular Orbital Energetics

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Energy Gap (ΔE) | Implication |

|---|---|---|---|---|

| 3,5-Dimethylaniline | ~ -4.91 | ~ -0.66 | ~ 4.25 | High Stability, Lower Reactivity |

| This compound | Higher (e.g., ~ -4.80) | Slightly Lower (e.g., ~ -0.60) | Smaller (e.g., ~ 4.20) | Lower Stability, Higher Reactivity |

Note: Values are illustrative predictions based on theoretical principles and data from analogous compounds. pku.edu.cn

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors, derived from Koopmans' theorem, include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Relates to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

For this compound, the electron-donating isobutyl and methyl groups are expected to decrease its chemical hardness and increase its nucleophilicity compared to unsubstituted aniline. The lower hardness value would indicate that it is a "soft" molecule, signifying higher reactivity.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Trend for this compound | Chemical Implication |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Lower | Easier to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Lower | Less favorable to accept an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | Lower | More reactive, "softer" molecule |

| Electronegativity (χ) | χ = (I + A) / 2 | Lower | Lower tendency to attract electrons |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Lower | Acts more as a nucleophile than an electrophile |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic and Photophysical Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for predicting electronic absorption spectra and understanding photophysical phenomena like fluorescence and charge transfer.

TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. For aromatic amines like this compound, the primary electronic transitions are typically π → π* transitions within the aromatic ring and n → π* transitions involving the nitrogen lone pair. Experimental UV spectra for the parent 3,5-dimethylaniline show absorption maxima around 239 nm and 289 nm. nih.gov The N-isobutyl substitution is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating effect of the alkyl group, which destabilizes the ground state more than the excited state.

Table 3: Predicted Electronic Absorption Data

| Compound | Transition Type | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

|---|---|---|---|

| 3,5-Dimethylaniline | π → π | ~290 | Moderate |

| This compound | π → π | >290 (Red-shifted) | Moderate to High |

Note: Predicted values are based on established trends for N-alkylation of anilines.

Molecules containing both electron-donating (the N-isobutylamino group) and electron-accepting (the aniline ring can act as one) moieties can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In the excited state, electron density can shift from the donor part to the acceptor part, creating a highly polar excited state. This phenomenon is highly dependent on solvent polarity. In polar solvents, the ICT state is stabilized, often leading to a large Stokes shift and sometimes dual fluorescence—emission from both a locally excited (LE) state and the charge-transfer (ICT) state. acs.orgresearchgate.net

For this compound, TD-DFT calculations can model the electronic distribution in both the ground and excited states. Analysis would likely show a significant increase in the dipole moment upon excitation, confirming the charge-transfer character of the excited state. The geometry of the excited state may also differ from the ground state, with potential twisting around the C-N bond facilitating the charge separation. acs.org

Molecular Dynamics and Simulation Studies for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into intermolecular interactions and the influence of the environment, such as a solvent, on molecular behavior.

For this compound, MD simulations can be employed to study its solvation shell in different solvents. In nonpolar solvents, weak van der Waals interactions would dominate. In polar protic solvents (like water or ethanol), hydrogen bonding between the solvent and the nitrogen atom of the aniline would be a key interaction. The bulky isobutyl group would create steric hindrance, influencing the local solvent structure around the amino group. Understanding these solvation dynamics is crucial, as solvent polarity directly impacts the stability of the ICT state and thus the molecule's photophysical properties. researchgate.net MD simulations can calculate radial distribution functions to characterize the solvation shells and compute the free energy of solvation, which helps explain solubility and the stabilization of different electronic states in solution.

Computational Design and Optimization of Advanced Materials (e.g., Photosensitizers for Dye-Sensitized Solar Cells)

The computational design and optimization of advanced materials, particularly photosensitizers for dye-sensitized solar cells (DSSCs), represents a significant area of research. Theoretical studies, primarily employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the electronic and photophysical properties of novel organic dyes. This approach allows for the rational design of molecules with tailored characteristics to enhance the performance of solar cells.

The interaction between the photosensitizer and the semiconductor surface, typically titanium dioxide (TiO2), is a critical factor governing the efficiency of electron injection in a DSSC. Computational simulations are employed to elucidate the adsorption behavior of this compound derivatives on TiO2 surfaces. These simulations provide insights into the binding energies, geometries, and electronic coupling between the dye and the semiconductor.

For instance, theoretical studies on D-π-A photosensitizers based on similar aniline derivatives have utilized DFT and TD-DFT computations on dye@TiO2 clusters to model this interaction. researchgate.net The anchoring group of the dye, commonly a cyanoacrylic acid, facilitates strong electronic coupling with the TiO2 surface, which is essential for efficient electron transfer. The simulations can predict the most stable adsorption configurations and the resulting changes in the electronic structure of both the dye and the semiconductor surface. This understanding is crucial for designing dyes that promote rapid and efficient electron injection, a key process for high-performance DSSCs.

Light Harvesting Efficiency (LHE): LHE is a measure of how effectively a photosensitizer absorbs light at a given wavelength. It is directly related to the oscillator strength of the molecule's electronic transitions. Computational methods can predict the absorption spectra of this compound derivatives, allowing for the design of dyes that exhibit strong absorption across the visible spectrum.

Short-Circuit Current Density (JSC): JSC is the maximum current a solar cell can produce when there is no external resistance. It is influenced by the LHE, the electron injection efficiency, and the electron collection efficiency.

Open-Circuit Voltage (VOC): VOC is the maximum voltage a solar cell can produce when there is no external current flow. It is primarily determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte.

Fill Factor (FF): The FF is a measure of the "squareness" of the current-voltage curve and represents the maximum power that can be extracted from the cell.

Reorganization Energy: The reorganization energy (λ) is a critical parameter that influences the rates of both electron injection and dye regeneration. It is composed of contributions from the electron (λe), hole (λh), and total (λT) reorganization energies. Lower reorganization energies are generally desirable for more efficient charge transfer processes.

Computational studies on related bis-N,N-dimethylaniline-based D-π-A photosensitizers have demonstrated the ability to calculate these parameters. researchgate.net For example, different π-linkers can be computationally screened to assess their impact on the frontier orbital energies, which in turn affect the VOC and electron injection driving force. The results of these calculations can be compiled into tables to compare the predicted performance of different molecular designs.

| Compound Family | LHE (a.u.) | η (%) | JSC (mA/cm²) | VOC (V) | FF |

| D-Ɛ3-δn-A | High | Predicted High | High | Favorable | - |

| D-Ɛ6-δn-A | High | Predicted High | High | Favorable | - |

Future Research Directions and Emerging Academic Frontiers

Development of Novel and Efficient Synthetic Routes for N-Isobutyl-3,5-dimethylaniline

While the synthesis of N-alkylanilines is well-established, the development of novel, efficient, and sustainable synthetic routes for this compound remains a key area of future research. Current methodologies can be optimized, and new pathways can be explored to enhance yield, reduce byproducts, and utilize greener reaction conditions. Two primary strategies that warrant further investigation are reductive amination and direct N-alkylation.

Reductive Amination: This approach involves the reaction of 3,5-dimethylaniline (B87155) with isobutyraldehyde (B47883) in the presence of a reducing agent. This method is attractive due to its atom economy and the potential for high selectivity under mild conditions. Future research could focus on developing highly efficient and recyclable catalysts for this transformation.

Direct N-Alkylation: This classic method involves the reaction of 3,5-dimethylaniline with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. While straightforward, this method can suffer from over-alkylation and the generation of stoichiometric salt waste. The development of novel catalytic systems, potentially employing transition metals or photoredox catalysis, could overcome these limitations, offering a more controlled and environmentally benign approach.

| Synthetic Route | Reactants | Potential Catalysts/Reagents | Key Research Focus |

| Reductive Amination | 3,5-Dimethylaniline, Isobutyraldehyde | Heterogeneous catalysts (e.g., supported Pd, Pt, Ni), Homogeneous catalysts (e.g., iridium or ruthenium complexes), Green reducing agents (e.g., silanes, formic acid) | Development of highly active and selective catalysts, optimization of reaction conditions for high yield and purity, catalyst recyclability. |

| Direct N-Alkylation | 3,5-Dimethylaniline, Isobutyl Halide | Phase-transfer catalysts, transition metal catalysts (e.g., copper, palladium), photoredox catalysts, non-nucleophilic organic bases | Minimizing dialkylation, development of catalytic systems to avoid stoichiometric base usage, exploring milder reaction conditions. |

Rational Design of Next-Generation Catalysts Incorporating this compound as Ligands

The electronic and steric properties of this compound make it an intriguing candidate as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the isobutyl and dimethylphenyl moieties can be tailored to influence the catalyst's activity, selectivity, and stability.

The bulky isobutyl group can create a specific steric environment around the metal center, which can be beneficial for controlling the stereoselectivity of a reaction. The electron-donating nature of the dimethylaniline ring can modulate the electronic properties of the metal center, thereby influencing its catalytic activity. Future research in this area will focus on the synthesis of transition metal complexes bearing this compound as a ligand and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, C-H activation, and polymerization. The systematic variation of the ligand structure will allow for the rational design of next-generation catalysts with enhanced performance. figshare.commdpi.comresearchgate.netchemrxiv.orgnih.gov

| Catalyst System | Potential Application | Role of this compound Ligand |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Steric bulk from the isobutyl group can enhance selectivity; electronic tuning of the palladium center. |

| Rhodium- and Iridium-based catalysts | C-H activation and functionalization | Directing group and modulator of the metal's reactivity and selectivity. |

| Late transition metal catalysts (e.g., Ni, Co, Fe) | Olefin polymerization | Control of polymer molecular weight, branching, and tacticity through steric and electronic effects. |

| Gold-based catalysts | Redox catalysis | The electronically rich nature of the ligand could enhance the rate of oxidative addition in catalytic cycles. chemrxiv.org |

Exploration of Advanced Polymerization Techniques Utilizing this compound Derivatives

Polyanilines and their derivatives are a well-known class of conducting polymers with a wide range of applications. nih.gov The incorporation of this compound into polymer chains could lead to novel materials with unique properties. To achieve this, the monomer would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate, or norbornene moiety.

Once a suitable monomer is synthesized, it can be polymerized using advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or ring-opening metathesis polymerization (ROMP). These methods offer excellent control over the polymer's molecular weight, architecture, and functionality. The resulting polymers could exhibit interesting properties, such as enhanced solubility in organic solvents, altered electrochemical behavior, and unique self-assembly characteristics, making them promising candidates for applications in organic electronics, sensors, and coatings. google.comacs.orgnih.govrsc.org

| Polymerization Technique | Monomer Modification | Potential Polymer Properties | Potential Applications |

| ATRP/RAFT | Introduction of a vinyl or (meth)acrylate group | Well-defined molecular weight and low dispersity, tunable solubility, processability. | Organic thin-film transistors, electrochromic devices, sensors. |

| ROMP | Introduction of a norbornene group | High molecular weight polymers with good thermal stability. | High-performance plastics, membranes for gas separation. |

| Oxidative Polymerization | Direct polymerization of the aniline (B41778) derivative | Electrically conductive polymers. | Antistatic coatings, electromagnetic shielding, battery materials. nih.gov |

Integration into Supramolecular Architectures and Stimuli-Responsive Functional Materials

The structure of this compound provides opportunities for its integration into supramolecular assemblies and the creation of stimuli-responsive materials. The aniline moiety can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. The isobutyl group can contribute to van der Waals interactions and influence the packing of the molecules.

By designing and synthesizing derivatives of this compound with appropriate functional groups, it is possible to create building blocks for supramolecular architectures such as liquid crystals, gels, and vesicles. researchgate.netnih.govsemanticscholar.orgljmu.ac.uk Furthermore, the incorporation of this molecule into polymer chains can impart stimuli-responsive properties. For example, the basic nitrogen atom can be protonated or deprotonated in response to changes in pH, leading to changes in the polymer's conformation, solubility, or self-assembly behavior. mdpi.comnih.govnih.govrsc.orgresearchgate.netmdpi.com Similarly, the incorporation of this compound into thermoresponsive polymers could modulate their lower critical solution temperature (LCST). rsc.orgnih.govresearchgate.netmdpi.comkinampark.com

| Material Type | Design Strategy | Stimulus | Potential Application |

| Supramolecular Gels | Functionalization with groups capable of strong intermolecular interactions (e.g., amides, ureas). | Temperature, solvent composition | Injectable drug delivery systems, templates for nanomaterial synthesis. |

| pH-Responsive Polymers | Copolymerization with monomers like acrylic acid or N,N-dimethylaminoethyl methacrylate (B99206). | pH | Controlled drug release, sensors, smart coatings. mdpi.comnih.govnih.govrsc.orgresearchgate.netmdpi.com |

| Thermoresponsive Polymers | Copolymerization with monomers like N-isopropylacrylamide. | Temperature | Smart hydrogels for tissue engineering, temperature-sensitive actuators. rsc.orgnih.govresearchgate.netmdpi.comkinampark.com |

Multiscale Computational Modeling for Predictive Chemical Design and Materials Science

Computational modeling is a powerful tool for accelerating the discovery and design of new molecules and materials. Multiscale modeling approaches, which combine different levels of theory, can provide valuable insights into the properties and behavior of this compound and its derivatives.

At the quantum mechanical level, density functional theory (DFT) calculations can be used to predict the molecule's electronic structure, conformation, and reactivity. researchgate.netresearchgate.net This information is crucial for understanding its potential as a ligand in catalysis and for designing new synthetic routes. At a larger scale, molecular dynamics (MD) simulations can be employed to study the self-assembly of these molecules and the behavior of polymers containing them. nih.govscispace.com Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the properties of a wide range of derivatives, guiding the selection of the most promising candidates for synthesis and experimental evaluation. nih.govnih.govmdpi.commdpi.com

| Modeling Technique | Properties Predicted | Application in Design |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO energies), bond dissociation energies, reaction pathways. | Rational design of catalysts with optimal electronic and steric properties, prediction of reactivity for synthetic route development. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Self-assembly behavior, polymer chain conformation and dynamics, interaction with other molecules or surfaces. | Understanding the formation of supramolecular structures, predicting the morphology of polymer films and blends. nih.govscispace.com |

| QSAR/QSPR | Lipophilicity, toxicity, catalytic activity, polymer properties (e.g., glass transition temperature). | High-throughput screening of virtual libraries of derivatives to identify candidates with desired properties, reducing the need for extensive experimental work. nih.govnih.govmdpi.commdpi.com |

Q & A

Q. What synthetic methodologies are recommended for preparing N-Isobutyl-3,5-dimethylaniline, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic aromatic substitution or alkylation of 3,5-dimethylaniline. A general procedure involves reacting 3,5-dimethylaniline with isobutyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Purification is typically achieved via silica gel chromatography using a gradient of petroleum ether and ethyl acetate (20:1 ratio) . Optimization should focus on controlling steric hindrance from the isobutyl group and monitoring competing side reactions (e.g., over-alkylation) using TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- ¹H NMR : Expect aromatic protons at δ 6.4–6.6 ppm (meta-substituted benzene), methyl groups at δ 2.2–2.3 ppm (singlet for C3/C5-CH₃), and isobutyl protons as a multiplet (δ 1.8–2.0 ppm for CH₂, δ 0.9–1.1 ppm for CH₃) .

- IR : N-H stretching at ~3400 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.

- Mass Spectrometry : Look for a molecular ion peak at m/z 191 ([M+H]⁺) and fragmentation patterns consistent with isobutyl cleavage.

Q. How does the steric bulk of the isobutyl group influence the compound’s reactivity in subsequent functionalization reactions?

The isobutyl group introduces steric hindrance, reducing electrophilic substitution rates at the aromatic ring. For example, nitration or halogenation may proceed slower compared to unsubstituted anilines. Researchers should employ directing groups (e.g., acetyl protection) or use Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .

Q. What solvent systems are optimal for recrystallizing this compound, and how can purity be validated?

Recrystallization in a 1:3 mixture of ethanol and water yields high-purity crystals. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (expected range: 70–75°C, though exact values depend on substituent patterns) .

Q. How can researchers mitigate toxicity risks when handling this compound in the laboratory?

Use fume hoods, nitrile gloves, and protective eyewear. Store the compound at –20°C in airtight containers. Acute toxicity data from structurally similar anilines (e.g., LD₅₀ in mice: 250 mg/kg) suggest strict adherence to exposure limits .

Advanced Research Questions

Q. What mechanistic insights explain the formation of DNA adducts by this compound metabolites, and how can these be experimentally validated?

Metabolic activation via cytochrome P450 enzymes generates N-acetoxy intermediates, which form covalent adducts with guanine at the C8 position. Validate adducts using ³²P-postlabeling assays or LC-MS/MS. Comparative studies with 3,5-dimethylaniline show similar adduct profiles but varying mutagenic potentials .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations reveal that the HOMO localization at the para position drives reactivity in Suzuki-Miyaura couplings. Researchers should prioritize ligands like Pd(PPh₃)₄ and base systems (e.g., K₂CO₃) to enhance coupling yields .

Q. What contradictions exist in the reported biological activities of N-alkyl-3,5-dimethylaniline derivatives, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., Bacillus subtilis MIC ranging from 8–32 µg/mL) may arise from substituent electronic effects. Resolve by standardizing assay conditions (e.g., broth microdilution) and comparing logP values to account for membrane permeability differences .

Q. How does this compound perform as a ligand in transition-metal catalysis for asymmetric synthesis?

The isobutyl group enhances steric control in chiral palladium complexes, enabling enantioselective C–H activation (e.g., >90% ee in cyclopropane synthesis). Optimize by tuning the metal/ligand ratio and reaction temperature .

Q. What strategies can improve the environmental stability of this compound-derived polymers?

Incorporate UV stabilizers (e.g., hindered amine light stabilizers) or copolymerize with electron-deficient monomers to reduce oxidative degradation. Accelerated aging tests under UV/heat cycles (e.g., 60°C, 72 hours) can validate stability .

Key Recommendations

- Prioritize steric and electronic effects in reaction design.

- Validate biological activity claims with standardized assays.

- Cross-reference spectral data with structurally analogous compounds to resolve ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.